9,12-Hexadecadienoic acid, methyl ester
Overview
Description
9,12-Hexadecadienoic acid, methyl ester is an organic compound with the molecular formula C17H30O2 and a molecular weight of 266.4189 g/mol . It is a type of fatty acid methyl ester, which is commonly found in various natural sources and is used in numerous industrial applications. The compound is characterized by the presence of two double bonds at the 9th and 12th positions of the hexadecadienoic acid chain, making it a polyunsaturated fatty acid ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,12-Hexadecadienoic acid, methyl ester typically involves the esterification of 9,12-Hexadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the transesterification of vegetable oils that contain high amounts of polyunsaturated fatty acids. This process involves reacting the oil with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is typically conducted at elevated temperatures and pressures to increase the yield and efficiency of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated fatty acid methyl esters using hydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Metal catalysts (e.g., iron, copper), lipoxygenases, oxygen.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, ketones.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amides, alcohols, thiol esters.
Scientific Research Applications
9,12-Hexadecadienoic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research has explored its potential anti-inflammatory and antioxidant properties.
Industry: this compound is used in the production of biodiesel, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 9,12-Hexadecadienoic acid, methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. The compound can also act as a precursor to bioactive lipid mediators, which are involved in various signaling pathways. These mediators can modulate inflammatory responses, oxidative stress, and other cellular processes .
Comparison with Similar Compounds
9,12-Octadecadienoic acid, methyl ester (Linoleic acid methyl ester): Similar in structure but with an 18-carbon chain.
9-Octadecenoic acid, methyl ester (Oleic acid methyl ester): Contains only one double bond at the 9th position.
Uniqueness: 9,12-Hexadecadienoic acid, methyl ester is unique due to its specific double bond positions and chain length, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific fatty acid profiles, such as biodiesel production and lipid research .
Properties
IUPAC Name |
methyl hexadeca-9,12-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-6,8-9H,3-4,7,10-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFSOVMGRZVLMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947519 | |
Record name | Methyl hexadeca-9,12-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2462-80-8 | |
Record name | Methyl hexadeca-9,12-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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